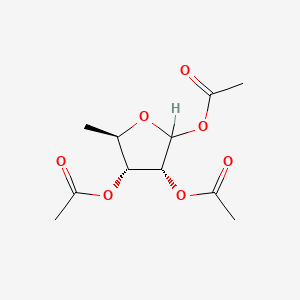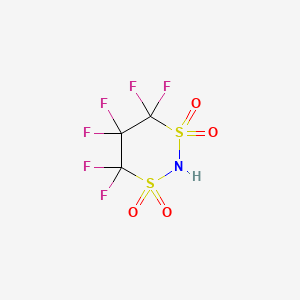
6-(4-Fluorophenyl)-2-mercaptopyrimidin-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(4-Fluorophenyl)-2-mercaptopyrimidin-4-ol is a useful research compound. Its molecular formula is C10H7FN2OS and its molecular weight is 222.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Fluorescent Sensor for Aluminum Ion Detection and Bacterial Cell Imaging : A derivative of 6-(4-Fluorophenyl)-2-mercaptopyrimidin-4-ol, specifically 6-amino-5-(((2-hydroxynaphthalen-1-yl)methylene)amino)-2-mercaptopyrimidin-4-ol, has been utilized as a fluorescent sensor for the selective recognition of aluminum ions. It displays an "OFF-ON type" mode in the presence of Al3+ ions and has been used for bacterial cell imaging and logic gate applications, demonstrating its potential in chemical sensing and biological imaging (Yadav & Singh, 2018).
Chemosensors for Nickel Ion Detection : Another application is found in the development of novel pyrimidine-based chemosensors, such as 5-(2-hydroxybenzylideneamino)-6-amino-2-mercaptopyrimidin-4-ol and its derivatives. These compounds have demonstrated effectiveness in selectively detecting Ni(II) ions, forming an "off sensing type" system upon complexation with nickel, which is useful in analytical chemistry for metal ion detection (Gupta, Singhal, & Singh, 2016).
Inhibition of Acetylcholinesterase : Certain derivatives, particularly those with a dihydropyrimidin-4-ol structure, have been synthesized and evaluated for their acetylcholinesterase inhibitory activity. This application is significant in the context of Alzheimer's disease and other neurodegenerative conditions where acetylcholinesterase inhibitors are sought for therapeutic purposes (da Silva et al., 2017).
Cancer Therapeutics : Mercaptopyrimidine derivatives have shown potential as cancer therapeutics by inhibiting nonhomologous end joining, a major DNA double-strand break repair pathway. This inhibition is critical in targeting cancer cells, and several derivatives have demonstrated improved efficacy and potential in cancer treatment (Ray et al., 2022).
Corrosion Inhibition : Another application of mercaptopyrimidine derivatives is in the field of materials science, specifically as corrosion inhibitors for metals. For instance, 2-mercaptopyrimidine has been effective in inhibiting corrosion of low carbon steel in phosphoric acid, showcasing its utility in industrial applications (Wang, 2001).
Mecanismo De Acción
Target of Action
Similar compounds have been found to target enzymes involved in the suzuki–miyaura cross-coupling reaction . This reaction is a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction .
Mode of Action
For instance, some pyrimidine derivatives have been found to exhibit neuroprotective and anti-inflammatory properties .
Biochemical Pathways
Related compounds have been found to influence the suzuki–miyaura cross-coupling reaction . This reaction is a key process in organic chemistry, facilitating the formation of carbon–carbon bonds .
Pharmacokinetics
A compound with a similar structure, 4-amino-5-(4-fluorophenyl)-6,7-dimethoxy-2-[4-(morpholinocarbonyl)-perhydro-1,4-diazepin-1-yl]quinoline, exhibits nonlinear oral pharmacokinetics in humans . This compound is extensively absorbed orally, with only 14% of an orally administered dose excreted unchanged in the feces .
Result of Action
Similar compounds have been found to exhibit various biological activities, such as antiviral, anti-inflammatory, and anticancer properties .
Action Environment
A related compound, 4-benzyl-2-(3-(4-fluorophenyl)-2-oxopropyl)-6-phenylpyridazin-3(2h)-one, has been studied as a corrosion inhibitor for carbon steel in an acidic environment . This suggests that environmental conditions can significantly influence the action of similar compounds.
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
6-(4-fluorophenyl)-2-sulfanylidene-1H-pyrimidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7FN2OS/c11-7-3-1-6(2-4-7)8-5-9(14)13-10(15)12-8/h1-5H,(H2,12,13,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQADNNGVUZCZOK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=O)NC(=S)N2)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7FN2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00517360 |
Source


|
| Record name | 6-(4-Fluorophenyl)-2-sulfanylidene-2,3-dihydropyrimidin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00517360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33166-85-7 |
Source


|
| Record name | 6-(4-Fluorophenyl)-2,3-dihydro-2-thioxo-4(1H)-pyrimidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=33166-85-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-(4-Fluorophenyl)-2-sulfanylidene-2,3-dihydropyrimidin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00517360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Benzyl-1-oxa-5-azaspiro[2.4]heptane](/img/structure/B1338666.png)
![Benzo[D][1,3]dioxole-5-carboximidamide hydrochloride](/img/structure/B1338667.png)

![4-Chloro-5-isopropyl-6-(5-methyl-[1,3,4]oxadiazol-2-yl)-pyrrolo[2,1-f][1,2,4]triazine](/img/structure/B1338671.png)









